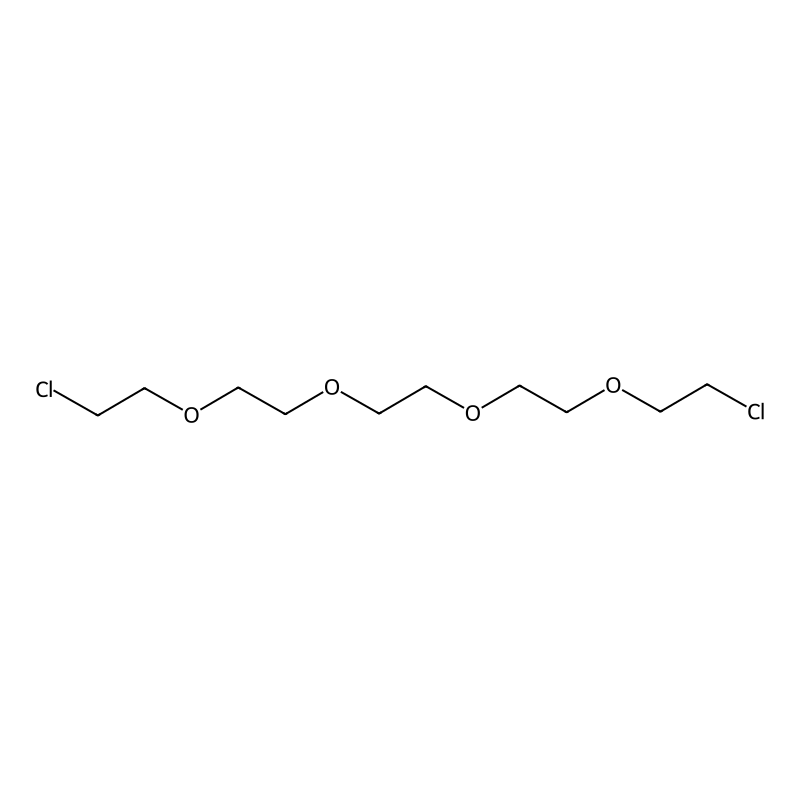Chloro-PEG5-chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis Applications:
1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Triethylene glycol dichloride, finds use in the synthesis of various organic compounds. For instance, it was employed in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols, which are potential lubricating oil additives [1].
Source
[1] Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 - Sigma-Aldrich ()
Cationic Liquid Precursor:
This compound has been utilized as a precursor for the synthesis of ionic liquids. Specifically, it was used in the preparation of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane, a cationic liquid with potential applications in catalysis and separation processes [2].
Source
[2] 1,2-Bis(2-chloroethoxy)ethane 97 112-26-5 - Sigma-Aldrich ()
Chloro-PEG5-chloride is a polyethylene glycol (PEG) derivative with chlorine atoms at both ends of the molecule. Its molecular formula is C10H20Cl2O6, and it has a molar mass of 307.1682 g/mol . The compound consists of a PEG chain with five ethylene oxide units, terminated by chlorine atoms on each end. It is slightly soluble in chloroform and appears as a clear, colorless liquid at room temperature .
The most common chemical transformations of Chloro-PEG5-chloride involve its terminal chlorine atoms. These reactive sites can undergo various nucleophilic substitution reactions:
- Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or azides, making it useful for attaching PEG chains to other molecules.
- Azide formation: Reaction with sodium azide can convert the terminal chlorides to azides, which are useful for click chemistry applications .
- Ether formation: The chlorine atoms can be replaced by alkoxides to form ether linkages, allowing for the synthesis of more complex PEG derivatives.
While Chloro-PEG5-chloride itself does not have direct biological activity, its derivatives and conjugates play important roles in various biological applications:
- PEGylation: The compound can be used to attach PEG chains to biologically active molecules, improving their solubility, stability, and pharmacokinetics .
- Linker in PROTACs: Chloro-PEG5-chloride serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules used for targeted protein degradation .
The synthesis of Chloro-PEG5-chloride typically involves the following steps:
- Polymerization: Ethylene oxide is polymerized to form a PEG chain with the desired length.
- End-group modification: The terminal hydroxyl groups of the PEG chain are converted to chlorides using thionyl chloride or other chlorinating agents.
- Purification: The resulting compound is purified through distillation or chromatography techniques.
Chloro-PEG5-chloride finds applications in various fields:
- Organic synthesis: It serves as a versatile building block for creating more complex PEG derivatives and conjugates.
- Bioconjugation: The compound is used to attach PEG chains to proteins, peptides, and other biomolecules, enhancing their properties for therapeutic applications .
- PROTAC development: As a linker in PROTACs, it plays a crucial role in the design of targeted protein degradation therapies .
- Surface modification: The compound can be used to modify surfaces, imparting properties such as increased hydrophilicity or resistance to protein adsorption.
Interaction studies involving Chloro-PEG5-chloride focus primarily on its role as a precursor or intermediate in the synthesis of more complex molecules. Some key interactions include:
- Protein-PEG interactions: PEGylated proteins created using Chloro-PEG5-chloride derivatives exhibit altered interactions with other biomolecules and cellular components.
- Drug-delivery systems: PEG-based nanocarriers synthesized using this compound show specific interactions with biological membranes and target tissues.
Similar Compounds
Several compounds share structural similarities or functional properties with Chloro-PEG5-chloride:
- Chloro-PEGn-chloride (n ≠ 5): These compounds have varying numbers of ethylene oxide units, offering different chain lengths for specific applications .
- Methoxy-PEG-chloride: This compound has a methoxy group on one end and a chloride on the other, providing asymmetric functionalization options.
- Azido-PEG-azide: Similar in structure but with azide end groups instead of chlorides, this compound is used in click chemistry applications.
- Amino-PEG-amine: This compound has amine groups at both ends, offering different reactivity compared to Chloro-PEG5-chloride.
- Thiol-PEG-thiol: With thiol end groups, this compound provides alternative conjugation chemistry options.
Chloro-PEG5-chloride stands out due to its balanced reactivity, allowing for selective modifications at both ends of the molecule. Its specific chain length (5 ethylene oxide units) provides a unique balance of flexibility and size for various applications, particularly in PROTAC development and bioconjugation .








